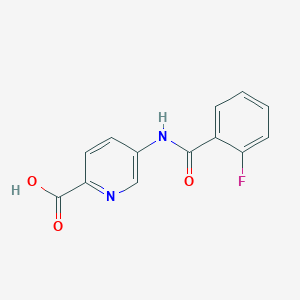
5-(2-Fluorobenzamido)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorobenzamido)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a fluorobenzamido group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorobenzamido)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Fluorobenzamido Intermediate: This step involves the reaction of 2-fluorobenzoic acid with an amine to form the fluorobenzamido intermediate.
Coupling with Pyridine-2-carboxylic Acid: The intermediate is then coupled with pyridine-2-carboxylic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2-Fluorobenzamido)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the benzamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-(2-Fluorobenzamido)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(2-Fluorobenzamido)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzamido group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The pyridine ring can also participate in various chemical reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxylic Acid: A simpler analog without the fluorobenzamido group.
5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: A similar compound with a different substitution pattern on the benzene ring.
Thiazole-5-carboxylic Acid Derivatives: Compounds with a thiazole ring instead of a pyridine ring.
Uniqueness
5-(2-Fluorobenzamido)pyridine-2-carboxylic acid is unique due to the presence of both the fluorobenzamido group and the pyridine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various research applications.
生物活性
5-(2-Fluorobenzamido)pyridine-2-carboxylic acid is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H9FN2O3 and is characterized by the presence of a fluorobenzamide group attached to a pyridine-2-carboxylic acid moiety. This unique structure may contribute to its biological properties, particularly in modulating various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for this compound suggest strong activity comparable to established antibiotics. For instance, it has shown MIC values as low as 0.03 µg/mL against certain strains, indicating potent antimicrobial properties .
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interfere with specific metabolic pathways in bacteria, potentially inhibiting essential enzymes or disrupting cell wall synthesis. This mode of action is consistent with other compounds in its class that target bacterial growth and survival mechanisms .
In Vivo Studies
A notable study involved the administration of this compound in murine models infected with Mycobacterium tuberculosis. The compound was tested at various doses, revealing no significant toxicity and demonstrating survival rates comparable to control groups treated with standard antibiotics . The findings suggest that this compound may be a viable candidate for further development as an anti-tubercular agent.
Cytotoxicity Assessments
In addition to its antimicrobial properties, cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated that while the compound exhibits antimicrobial efficacy, it maintains a favorable selectivity index (SI), suggesting a low risk of cytotoxicity at therapeutic doses . Compounds with an SI greater than 10 are typically considered promising candidates for further exploration in drug development .
Comparative Efficacy Table
| Compound | MIC (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| This compound | 0.03 | Antimicrobial | |
| Rifampicin | 0.03 | Antimicrobial | |
| Dioxidine | 10–16 | Antimicrobial |
特性
CAS番号 |
759427-33-3 |
|---|---|
分子式 |
C13H9FN2O3 |
分子量 |
260.22 g/mol |
IUPAC名 |
5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H9FN2O3/c14-10-4-2-1-3-9(10)12(17)16-8-5-6-11(13(18)19)15-7-8/h1-7H,(H,16,17)(H,18,19) |
InChIキー |
XPDRDECZNJUFBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=C(C=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















